molecular formula C6H2BrClIN3 B8618631 1-Bromo-8-chloro-3-iodo-imidazo[1,5-a]pyrazine

1-Bromo-8-chloro-3-iodo-imidazo[1,5-a]pyrazine

Cat. No.: B8618631
M. Wt: 358.36 g/mol
InChI Key: CYQNZZZLZIUCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-8-chloro-3-iodo-imidazo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C6H2BrClIN3 and its molecular weight is 358.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H2BrClIN3

Molecular Weight

358.36 g/mol

IUPAC Name

1-bromo-8-chloro-3-iodoimidazo[1,5-a]pyrazine

InChI

InChI=1S/C6H2BrClIN3/c7-4-3-5(8)10-1-2-12(3)6(9)11-4/h1-2H

InChI Key

CYQNZZZLZIUCKA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2I)Br)C(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 8-chloro-3-iodo-imidazo[1,5-a]pyrazine (730.0 mg, 2.61 mmol) in DMF (8.00 mL) was added NBS (557.9 mg, 3.13 mol) in 3 portions at 0° C. The resulting mixture was allowed to warm up to rt. and stirred at rt. for 2 hours. To the mixture was added 30 mL saturated NaHCO3 aq. solution, extracted with DCM (20 mL×3). Organic phase was combined and dried (Na2SO4) and evaporated to give crude material which was used in next step without further purification. 1H NMR (400 MHz, MeOD) δ 7.48 (d, J=5.1 Hz, 1H) 8.02 (d, J=5.1 Hz, 1H). MS (ES: m/z: 357.68, 359.67, 361.68 [MH+]. HPLC: tR=3.22 min (OpenLynx: polar—5 min).
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
557.9 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.